2-(5-Bromopyridine-2-Yl)-3-Chloropyridine
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Overview
Description
2-(5-Bromopyridine-2-Yl)-3-Chloropyridine is a heterocyclic organic compound that features both bromine and chlorine substituents on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyridine-2-Yl)-3-Chloropyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 2-chloropyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like recrystallization and chromatography helps in obtaining high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromopyridine-2-Yl)-3-Chloropyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura and Stille couplings, facilitated by palladium catalysts.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts with bases like potassium carbonate in solvents like tetrahydrofuran or toluene.
Major Products
The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications in pharmaceuticals and materials science .
Scientific Research Applications
2-(5-Bromopyridine-2-Yl)-3-Chloropyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive molecules.
Medicine: Explored for its potential in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.
Mechanism of Action
The mechanism by which 2-(5-Bromopyridine-2-Yl)-3-Chloropyridine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of bromine and chlorine atoms can influence the compound’s electronic properties, enhancing its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromopyridine-2-Yl)-3-Hexylthiophene
- 2-(5-Bromothiophene-2-Yl)-3-Hexylthiophene
- 2-(5-Bromopyridin-2-Yl)propan-2-Ol
Uniqueness
2-(5-Bromopyridine-2-Yl)-3-Chloropyridine is unique due to the presence of both bromine and chlorine substituents on the pyridine ring, which imparts distinct electronic and steric properties. These properties make it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Properties
Molecular Formula |
C10H6BrClN2 |
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Molecular Weight |
269.52 g/mol |
IUPAC Name |
2-(5-bromopyridin-2-yl)-3-chloropyridine |
InChI |
InChI=1S/C10H6BrClN2/c11-7-3-4-9(14-6-7)10-8(12)2-1-5-13-10/h1-6H |
InChI Key |
OMUBOIMHNMNKLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C2=NC=C(C=C2)Br)Cl |
Origin of Product |
United States |
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